molecular formula C21H21FN6 B3003887 N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-32-8

N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3003887
CAS No.: 946296-32-8
M. Wt: 376.439
InChI Key: VYGAPWMCIDQBRZ-UHFFFAOYSA-N
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Description

N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21FN6 and its molecular weight is 376.439. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Studies

The research on N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds has focused on understanding their hydrogen bonding properties. For instance, Trilleras et al. (2008) explored the hydrogen bonding in anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into two-dimensional and three-dimensional hydrogen-bonded structures (Trilleras et al., 2008).

Adenosine Receptor Affinity

The adenosine receptor affinity of pyrazolo[3,4-d]pyrimidines has been a subject of study. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues and evaluated their affinity for A1 adenosine receptors, offering insights into the potential therapeutic applications of these compounds (Harden, Quinn, & Scammells, 1991).

Inhibitors Discovery

The discovery and optimization of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel inhibitors for specific enzymes, such as casein kinase 1 (CK1), have been reported. Yang et al. (2012) described the process of identifying these compounds as potential CK1 inhibitors, which could be relevant in cancer and central nervous system disorder treatments (Yang et al., 2012).

Herbicidal Activity

The herbicidal activity of pyrazolo[3,4-d]pyrimidine derivatives has been explored. Luo et al. (2017) synthesized a series of these derivatives and found that some compounds showed significant inhibition activities against certain plants, indicating potential applications in agriculture (Luo et al., 2017).

Crystal Structure Analysis

Studies also involve analyzing the crystal structure of related compounds. Trilleras et al. (2009) examined the crystal structure of N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, providing insights into molecular conformation controlled by hydrogen bonding (Trilleras et al., 2009).

Anticancer Properties

Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for potential anticancer applications. Liu et al. (2016) reported on a compound that demonstrated effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Properties

IUPAC Name

6-N-butyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-2-3-13-23-21-26-19(25-16-11-9-15(22)10-12-16)18-14-24-28(20(18)27-21)17-7-5-4-6-8-17/h4-12,14H,2-3,13H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGAPWMCIDQBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.